molecular formula C14H18N2O4S B2715165 Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate CAS No. 1246203-64-4

Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2715165
CAS No.: 1246203-64-4
M. Wt: 310.37
InChI Key: KZTJZXMHRNWSRC-UHFFFAOYSA-N
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Description

Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is a versatile organic compound with the molecular formula C₁₄H₁₈N₂O₄S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group, an ethenesulfonyl group, and a carboxylate group.

Properties

IUPAC Name

benzyl 4-ethenylsulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-2-21(18,19)16-10-8-15(9-11-16)14(17)20-12-13-6-4-3-5-7-13/h2-7H,1,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTJZXMHRNWSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246203-64-4
Record name benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Route 1: A solution of vinylsulfonamide in tetrahydrofuran is treated with an excess of aqueous dimethylamine.

    Route 2: Benzyl 1-piperazinecarboxylate is reacted with 2-chloroethanesulfonyl chloride in the presence of N-ethyl-N,N-diisopropylamine in dichloromethane at low temperatures.

Industrial Production Methods

Industrial production methods for benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in batch reactors under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Chemical Reactions Involving Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate

This compound can participate in various chemical reactions due to its reactive sulfonyl group. The electron-withdrawing nature of this group enhances electrophilicity at adjacent carbon atoms, making it useful for creating more complex molecules.

Types of Reactions:

  • Nucleophilic Substitution : The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

  • Electrophilic Addition : The ethene part of the molecule can undergo electrophilic addition reactions, such as with bromine or chlorine.

  • Coupling Reactions : It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Potential Targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer pathways.

  • Receptor Binding : It can bind to receptors involved in various biological processes.

Research Findings and Data

Research on compounds with similar structures indicates that they often exhibit activity against various targets. For instance, piperazine derivatives have been studied for their activity against the NS5B polymerase enzyme of the hepatitis C virus .

Data Table: Examples of Piperazine Derivatives and Their Activities

Compound StructureTargetActivity
N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamideNS5B polymerasePotent replicon activities against HCV genotypes
4-cyano-4-phenyl-piperidine substituted compoundsALDH1A1Highly potent in enzymatic and cellular assays

Scientific Research Applications

Modulation of Enzyme Activity

One significant application of benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is its role as a modulator of various enzymes. Research indicates that compounds with similar structures can act as inhibitors or activators of important enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoids. This modulation has implications for treating conditions like anxiety and pain .

Antitumor Activity

Recent studies have suggested that derivatives of piperazine compounds exhibit antitumor properties. This compound may be explored for its potential to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. This application is particularly relevant in the development of targeted cancer therapies .

Chemical Probes for Biological Studies

This compound can serve as a chemical probe in biochemical research to study enzyme selectivity and activity. By modifying the compound, researchers can create analogs that selectively target specific serine hydrolases, aiding in the understanding of their biological roles and potential therapeutic targets .

Development of Selective Inhibitors

The compound's ability to interact with various biological targets makes it a candidate for developing selective inhibitors against specific proteins involved in disease pathways. For instance, tuning the chemical structure can enhance selectivity towards certain enzymes, thereby minimizing off-target effects and improving therapeutic efficacy .

Case Study 1: FAAH Inhibition

In a study focusing on FAAH inhibition, benzyl derivatives were synthesized and evaluated for their potency against this enzyme. The results demonstrated that modifications to the piperazine structure significantly impacted inhibitory activity, suggesting a pathway for developing effective anxiolytic drugs .

Case Study 2: Anticancer Screening

A series of piperazine derivatives, including this compound, were screened for anticancer activity using various cancer cell lines. The findings indicated that certain modifications led to enhanced cytotoxicity against specific cancer types, highlighting the compound's potential as a lead structure in anticancer drug development .

Mechanism of Action

The mechanism of action of benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(vinylsulfonyl)piperazine-1-carboxylate: Similar structure but with a vinylsulfonyl group instead of an ethenesulfonyl group.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and an ethoxy-oxoethyl group.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and a hydrazino-oxoethyl group.

Uniqueness

Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Biological Activity

Benzyl 4-(ethenesulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and an ethenesulfonyl moiety. The molecular formula is C12H16N2O3SC_{12}H_{16}N_{2}O_{3}S, and its structure can be represented as follows:

Benzyl 4 ethenesulfonyl piperazine 1 carboxylate\text{Benzyl 4 ethenesulfonyl piperazine 1 carboxylate}

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of specific enzymes or pathways involved in disease processes. For example, studies on related piperazine derivatives have shown that they can act as inhibitors of aldehyde dehydrogenases (ALDHs), which are crucial in the metabolism of reactive aldehydes and play a role in cancer progression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies reveal that:

  • Substitution patterns on the piperazine ring significantly affect potency.
  • Hydrophobic interactions with amino acid residues in target enzymes enhance binding affinity.
  • Steric factors can either improve or diminish activity depending on the size and nature of substituents .

Biological Activity Data

A summary of biological activities associated with this compound and related compounds is presented in the following table:

CompoundActivity TypeIC50 Value (μM)Reference
This compoundALDH InhibitionTBD
Related piperazine derivativeSrc Kinase Inhibition8 nM
Piperidine analogCellular Potency<1 μM

Case Study 1: Inhibition of Aldehyde Dehydrogenase

In a study focusing on the inhibition of human ALDH1A1, compounds structurally related to this compound were tested for their inhibitory potency. The results indicated that modifications at the piperazine position could lead to significant changes in enzyme inhibition, with some derivatives achieving low nanomolar IC50 values . This suggests that this compound may also possess similar inhibitory properties.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer potential of piperazine derivatives against HCT116 colorectal cancer cells. The results demonstrated promising cytotoxic effects, with certain derivatives exhibiting significant cell growth inhibition. This highlights the potential for this compound as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing benzyl piperazine-1-carboxylate derivatives, and how can reaction conditions be optimized?

  • Methodology : Benzyl piperazine-1-carboxylate derivatives are typically synthesized via iridium-catalyzed regio- and enantioselective amination of allylic acetates. For example, allylic acetates react with benzyl piperazine-1-carboxylate in DMF at 50°C under inert conditions to yield chiral products with high enantiomeric excess (ee >90%) . Optimization includes tuning catalysts (e.g., [Ir(cod)Cl]₂ with chiral ligands), solvent polarity, and temperature to enhance yield and selectivity. Lower yields in sterically hindered substrates (e.g., 4% for compound 97 in ) highlight the need for substituent compatibility screening .

Q. How are purification and isolation protocols designed for these compounds?

  • Methodology : Flash column chromatography (SiO₂, heptane:isopropyl acetate or hexane:ethyl acetate gradients) is standard for isolating products as oils or solids. For example, compound 3l (98% yield) was purified using SiO₂ with 8:1 hexane:ethyl acetate . Impurity profiling via TLC (Rf values) and NMR ensures purity, while low-yield reactions may require repeated chromatography or alternative solvents (e.g., DCM:MeOH) .

Q. What analytical techniques confirm structural identity and purity?

  • Methodology :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., piperazine ring protons at δ 3.0–4.0 ppm) .
  • HRMS/FTIR : Validates molecular weight (±1 ppm accuracy) and functional groups (e.g., ethenesulfonyl C=O stretch at ~1700 cm⁻¹) .
  • Chiral HPLC/SFC : Determines enantiopurity (e.g., 98% ee for 3l via SFC) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral piperazine derivatives?

  • Methodology : Iridium catalysts with phosphoramidite ligands (e.g., (R)-Segphos) enable asymmetric amination. For example, 3p (64% yield, 94% ee) was synthesized using [Ir(cod)Cl]₂ and chiral ligands in DMF at 50°C. Reaction parameters (e.g., solvent polarity, ligand-to-metal ratio) critically influence enantioselectivity. Post-reaction SFC analysis confirms ee .

Q. What strategies enhance structure-activity relationship (SAR) studies for biological applications?

  • Methodology :

  • Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl in compound 2.32 ) improves target binding affinity .
  • Bioisosteric replacement : Replacing ethenesulfonyl with carbamoyl groups (e.g., crystalline (R)-5-carbamoylpyridine derivatives in ) enhances metabolic stability .
  • In vitro assays : Gel-based ABPP (activity-based protein profiling) evaluates enzyme inhibition (e.g., ABX-1431 in ) .

Q. How should researchers address data contradictions in reaction yields or selectivity?

  • Methodology :

  • Byproduct analysis : LC-MS or 1H NMR identifies side products (e.g., elimination byproducts in low-yield reactions like compound 97 in ) .
  • Computational modeling : DFT calculations predict steric/electronic effects of substituents (e.g., naphthyl vs. phenyl groups) .
  • Reaction kinetics : Monitoring reaction progress via TLC or in situ IR resolves competing pathways .

Q. What methods control regioselectivity in piperazine functionalization?

  • Methodology :

  • Catalyst design : Iridium catalysts favor allylic amination at less hindered positions (e.g., 3n with 91% regioselectivity for pent-1-en-3-yl substitution) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while nonpolar solvents may shift selectivity .
  • Protecting groups : tert-Butoxycarbonyl (Boc) groups direct functionalization to specific piperazine nitrogens .

Q. How is compound stability evaluated under varying storage or experimental conditions?

  • Methodology :

  • Accelerated stability studies : Exposure to heat (40–60°C), light, or humidity for 1–4 weeks, with HPLC monitoring of degradation .
  • pH-dependent stability : Buffered solutions (pH 1–10) assess hydrolytic susceptibility (e.g., ester hydrolysis in compound 1 from ) .

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